molecular formula C18H28N2O4S B7068707 N-[2-methyl-1-oxo-1-[4-(2-phenylethoxy)piperidin-1-yl]propan-2-yl]methanesulfonamide

N-[2-methyl-1-oxo-1-[4-(2-phenylethoxy)piperidin-1-yl]propan-2-yl]methanesulfonamide

Cat. No.: B7068707
M. Wt: 368.5 g/mol
InChI Key: KFHIWIILCCKQJI-UHFFFAOYSA-N
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Description

N-[2-methyl-1-oxo-1-[4-(2-phenylethoxy)piperidin-1-yl]propan-2-yl]methanesulfonamide is a complex organic compound that features a piperidine ring, a phenylethoxy group, and a methanesulfonamide moiety

Properties

IUPAC Name

N-[2-methyl-1-oxo-1-[4-(2-phenylethoxy)piperidin-1-yl]propan-2-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O4S/c1-18(2,19-25(3,22)23)17(21)20-12-9-16(10-13-20)24-14-11-15-7-5-4-6-8-15/h4-8,16,19H,9-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHIWIILCCKQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC(CC1)OCCC2=CC=CC=C2)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methyl-1-oxo-1-[4-(2-phenylethoxy)piperidin-1-yl]propan-2-yl]methanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Phenylethoxy Group: This step often involves nucleophilic substitution reactions where a phenylethoxy group is introduced to the piperidine ring.

    Attachment of the Methanesulfonamide Moiety: This is usually done through sulfonation reactions, where a methanesulfonyl chloride reacts with an amine group on the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-methyl-1-oxo-1-[4-(2-phenylethoxy)piperidin-1-yl]propan-2-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

N-[2-methyl-1-oxo-1-[4-(2-phenylethoxy)piperidin-1-yl]propan-2-yl]methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-[2-methyl-1-oxo-1-[4-(2-phenylethoxy)piperidin-1-yl]propan-2-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylethoxy group may play a role in binding to hydrophobic pockets, while the methanesulfonamide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-methyl-1-oxo-1-[4-(2-phenylethoxy)piperidin-1-yl]propan-2-yl]methanesulfonamide: shares structural similarities with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the phenylethoxy group, in particular, may enhance its binding affinity to certain targets compared to other piperidine derivatives.

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